Product packaging for 3-(Bromomethyl)-1-ethoxynaphthalene(Cat. No.:)

3-(Bromomethyl)-1-ethoxynaphthalene

Cat. No.: B13161832
M. Wt: 265.14 g/mol
InChI Key: YQAGKNFPWGLICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-1-ethoxynaphthalene is a versatile naphthalene derivative designed for advanced chemical synthesis and materials science research. This compound features two key functional groups: a bromomethyl substituent and an ethoxy group on the naphthalene ring system. The bromomethyl group is a highly effective alkylating agent, making this compound a valuable electrophilic intermediate for constructing more complex molecular architectures through nucleophilic substitution reactions, such as in the synthesis of advanced polymers or molecular recognition systems . The naphthalene core provides a rigid, aromatic scaffold that can contribute to pi-pi stacking interactions in the design of functional materials. Researchers can utilize this building block in various applications, including the development of organic semiconductors, fluorescent probes, and as a precursor in pharmaceutical research. It is critical to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: This chemical requires careful handling and storage. Based on its structural similarity to other benzyl bromide and alkoxy-containing compounds, it should be stored in an inert atmosphere at cool temperatures (e.g., 2-8°C) to maintain stability . Furthermore, ethers like the ethoxy group on this naphthalene can form potentially explosive peroxides upon prolonged storage . It is essential to date containers upon receipt and opening, test for peroxides regularly, and adhere to a strict disposal schedule. Researchers should consult the Safety Data Sheet for detailed hazard and handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13BrO B13161832 3-(Bromomethyl)-1-ethoxynaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

3-(bromomethyl)-1-ethoxynaphthalene

InChI

InChI=1S/C13H13BrO/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8H,2,9H2,1H3

InChI Key

YQAGKNFPWGLICI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=CC=CC=C21)CBr

Origin of Product

United States

Applications of 3 Bromomethyl 1 Ethoxynaphthalene As a Building Block in Complex Molecular Synthesis

Synthesis of Advanced Naphthalene-Based Scaffolds

The inherent reactivity of the bromomethyl group in 3-(Bromomethyl)-1-ethoxynaphthalene makes it an excellent electrophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is harnessed by synthetic chemists to construct more elaborate molecular frameworks, including fused polycyclic systems and functionalized heterocyclic architectures.

Construction of Fused Polycyclic Systems

The synthesis of polycyclic aromatic hydrocarbons (PAHs) is of significant interest due to their unique photophysical properties and potential applications in organic electronics. The reactive nature of benzylic halides like this compound allows for their use in annulation strategies to build larger fused aromatic systems. While specific examples detailing the use of this compound in this context are not extensively documented, the principles of well-established synthetic methods, such as Friedel-Crafts alkylation and subsequent cyclization reactions, provide a clear pathway for its application.

For instance, the reaction of this compound with an aromatic or aliphatic substrate under Lewis acid catalysis can lead to the formation of a new carbon-carbon bond. Subsequent intramolecular cyclization, often promoted by a strong acid or a dehydrogenation agent, can then forge a new ring, effectively fusing it to the naphthalene (B1677914) core. The ethoxy group on the naphthalene ring can influence the regioselectivity of these reactions and can be a handle for further functionalization. The development of palladium-catalyzed annulation methods for synthesizing PAHs from smaller aromatic fragments further expands the potential utility of this building block. rsc.org

Preparation of Functionalized Heterocyclic Architectures

Nitrogen- and sulfur-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. The electrophilic bromomethyl group of this compound readily reacts with a wide range of nucleophiles, including amines, thiols, and their derivatives, providing a straightforward entry to functionalized heterocyclic systems.

The synthesis of nitrogen-containing heterocycles can be achieved by reacting this compound with primary or secondary amines to form the corresponding N-substituted aminomethylnaphthalenes. These intermediates can then undergo further transformations, such as intramolecular cyclization, to yield complex heterocyclic frameworks. This approach is a cornerstone in the construction of diverse nitrogen heterocycles. nih.gov Similarly, reaction with sulfur nucleophiles, such as thiourea (B124793) or sodium sulfide, can be employed to construct sulfur-containing heterocycles like thiazoles or thiophenes fused to the naphthalene system. The synthesis of such heterocycles is of great interest due to their wide range of biological activities. nih.gov

Precursor in Natural Product Total Synthesis and Analog Development

The structural motifs present in many natural products often include substituted naphthalene cores. The strategic incorporation of building blocks like this compound can significantly streamline the synthesis of these complex molecules and facilitate the development of novel analogs with potentially enhanced biological activity.

Strategic Integration into Retrosynthetic Pathways

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules by breaking them down into simpler, commercially available precursors. rsc.org The this compound moiety can be identified as a key fragment in the retrosynthesis of a natural product. Its reactive handle allows for the connection of a significant portion of the molecular structure through reliable and high-yielding reactions.

The process of retrosynthesis involves identifying key bond disconnections that correspond to reliable forward reactions. The bond between the naphthalene core and the bromomethyl carbon, or the carbon-bromine bond itself, represents a logical point for disconnection. This leads back to simpler naphthalene precursors or allows for the strategic introduction of the ethoxynaphthylmethyl group into a more complex fragment. This approach has been fundamental in the successful total synthesis of numerous complex natural products. bldpharm.com

Utility in the Modular Assembly of Natural Product Derivatives

The development of analogs of natural products is crucial for structure-activity relationship (SAR) studies and for optimizing the therapeutic properties of a lead compound. The modular nature of syntheses involving this compound makes it an ideal tool for creating libraries of natural product derivatives. A closely related compound, 2-bromo-3-(bromomethyl)naphthalene (B8671974), has been highlighted for its utility as a modular building block in the synthesis of naphthalene derivatives. nih.gov

By systematically varying the nucleophiles that react with the bromomethyl group, a wide range of functionalities can be introduced into the final molecule. This modular approach allows for the rapid generation of a diverse set of analogs, where the ethoxynaphthalene core remains constant while the appended group is varied. This strategy is highly efficient for exploring the chemical space around a natural product scaffold to identify derivatives with improved properties.

Contributions to Materials Science Precursors

The unique optical and electronic properties of the naphthalene ring system make it an attractive component in the design of advanced organic materials. The ability to functionalize and polymerize naphthalene-based monomers is key to tuning the properties of the resulting materials for specific applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Monomer Synthesis for Polymer Chemistry Research

In the realm of polymer chemistry, the structure of this compound suggests its plausible role as a monomer for the synthesis of novel polymers. The presence of the bromomethyl group allows for its participation in various polymerization reactions. For instance, it could potentially be converted into a vinylnaphthalene derivative through an elimination reaction, which could then undergo free-radical, cationic, or anionic polymerization to yield a poly(vinylnaphthalene) derivative.

Alternatively, the bromomethyl group is a key functionality for polycondensation reactions. It could react with difunctional nucleophiles, such as bisphenols or diamines, to form new classes of polyesters or polyamides, respectively. The ethoxy-substituted naphthalene backbone would be incorporated into the polymer chain, potentially imparting unique photophysical or thermal properties to the resulting material.

A hypothetical polymerization reaction is presented below:

Reactant AReactant BPolymerization TypePotential Polymer Structure
This compound (after conversion to a vinyl derivative)ItselfAddition PolymerizationPoly(1-ethoxy-3-vinylnaphthalene)
This compoundA dicarboxylic acidPolycondensationA polyester (B1180765) with ethoxynaphthalene side chains

While no specific studies have been identified that utilize this compound for these purposes, the fundamental principles of polymer chemistry support its potential as a versatile monomer.

Precursors for Organic Electronic Components and Dyes

The naphthalene moiety within this compound is a well-known chromophore, making it an attractive scaffold for the development of organic electronic materials and dyes. The ethoxy group can further modulate the electronic properties of the naphthalene system.

For organic electronics, this compound could serve as a precursor for the synthesis of active materials in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The bromomethyl group can be used to introduce this naphthalene unit into larger conjugated systems through cross-coupling reactions, such as the Suzuki or Stille coupling, after conversion to a suitable organometallic reagent. The resulting materials could exhibit desirable charge transport and luminescent properties.

In dye synthesis, the bromomethyl group can act as a reactive handle to attach the ethoxynaphthalene chromophore to various substrates or to incorporate it into larger dye molecules. For example, it could be used to alkylate amines or phenols to create new dye structures with tailored absorption and emission profiles.

Synthesis of Supramolecular Assemblies

The construction of intricate supramolecular assemblies, such as rotaxanes and catenanes, often relies on the use of specific building blocks that can participate in templated synthesis.

Building Blocks for Rotaxanes and Catenanes

While no literature directly reports the use of this compound in the synthesis of rotaxanes and catenanes, its structure is amenable to such applications. The naphthalene unit can act as a π-electron-rich station for the threading of macrocycles in the formation ofrotaxanes. The bromomethyl group could then be reacted with a bulky "stopper" group to prevent the dethreading of the macrocycle, thus forming the final interlocked structure.

Similarly, in catenane synthesis, which involves the interlocking of two or more macrocycles, derivatives of this compound could be incorporated into the macrocyclic precursors. The naphthalene unit could play a role in templating the formation of the interlocked structure through π-π stacking interactions.

Precursors for Porous Organic Cages and Frameworks

Porous organic cages (POCs) and metal-organic frameworks (MOFs) are materials with high internal surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the self-assembly of molecular building blocks.

This compound, with its defined geometry and reactive handle, could potentially be a valuable precursor for the synthesis of naphthalene-based POCs and MOFs. The bromomethyl group can be transformed into other functional groups, such as carboxylic acids or pyridyls, which are commonly used to coordinate with metal ions in the formation of MOFs. In the context of POCs, the rigid naphthalene core could contribute to the formation of a permanent void space.

Development of Specialized Reagents and Ligands

The combination of the reactive bromomethyl group and the ethoxy-functionalized naphthalene core in this compound makes it a candidate for the development of specialized reagents and ligands for organic synthesis and catalysis.

The bromomethyl group allows for the facile introduction of the 1-ethoxynaphthalene (B1581650) moiety onto other molecules. This could be used to create fluorescent tags for biological imaging or to synthesize substrates for studying enzymatic reactions.

Furthermore, the naphthalene ring can be a scaffold for the design of new ligands for transition metal catalysis. The ethoxy group and other substituents could be strategically placed to influence the electronic and steric properties of the metal center, potentially leading to catalysts with enhanced activity or selectivity. For example, the bromomethyl group could be used to attach a phosphine (B1218219) or a nitrogen-based chelating group to the naphthalene backbone.

Advanced Analytical and Spectroscopic Methodologies in Research on 3 Bromomethyl 1 Ethoxynaphthalene and Its Derivatives

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are indispensable tools for the separation and analysis of complex mixtures, making them vital for tracking the synthesis of 3-(bromomethyl)-1-ethoxynaphthalene and isolating the final product.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and monitoring the progress of its synthesis. By employing a suitable stationary phase, such as a C18 column, and a carefully selected mobile phase, researchers can effectively separate the target compound from starting materials, reagents, and any potential side products. researchgate.netnih.gov A gradient elution, for instance using a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, often provides optimal separation for naphthalene (B1677914) derivatives. researchgate.netnih.gov

The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. The appearance of the product peak and the disappearance of the reactant peaks provide a clear indication of the reaction's advancement. The purity of the final isolated product is determined by the presence of a single, sharp peak in the chromatogram. Quantitative analysis, using a calibration curve, allows for the precise determination of the product's concentration and yield. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Naphthalene Derivatives

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.05% Orthophosphoric acid in WaterB: Methanol
Gradient Time-dependent gradient from A to B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Room Temperature
This table presents a typical set of HPLC conditions that can be adapted for the analysis of this compound. The specific gradient and detection wavelength may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the identification and quantification of volatile compounds. ontosight.ai In the synthesis of this compound, GC-MS can be employed to detect and identify any volatile byproducts that may form during the reaction. nih.govontosight.ai This information is crucial for understanding reaction mechanisms and optimizing conditions to minimize the formation of impurities.

The gas chromatograph separates the volatile components of a sample mixture, and the mass spectrometer then ionizes each component and detects the fragments based on their mass-to-charge ratio. wiley.com This provides a unique "fingerprint" for each compound, allowing for its definitive identification by comparing the obtained mass spectrum with a library of known spectra. researchgate.netresearchgate.net GC-MS is particularly useful for analyzing the head-space of a reaction mixture to identify low-boiling-point impurities that might otherwise be difficult to detect.

Spectroscopic Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.comchegg.com

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the bromomethyl group, and the ethyl protons of the ethoxy group. chemicalbook.comchemicalbook.com The chemical shifts, integration values (which correspond to the number of protons), and splitting patterns (due to spin-spin coupling between neighboring protons) allow for the precise assignment of each proton to its position in the molecule.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. chemicalbook.comnih.gov The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon atoms of the naphthalene ring will appear in the aromatic region, while the carbons of the bromomethyl and ethoxy groups will have characteristic shifts in the aliphatic region. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Naphthalene-H7.0 - 8.2 (multiplets)105 - 155
-CH₂-Br~4.7 (singlet)~33
-O-CH₂-CH₃~4.2 (quartet)~64
-O-CH₂-CH₃~1.5 (triplet)~15
Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions. The multiplicity (singlet, quartet, triplet) in the ¹H NMR is also a key identifier.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgyoutube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. tanta.edu.eg The absorption of IR radiation at these frequencies gives rise to a characteristic spectrum of peaks.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic groups, the C-O bond of the ether linkage, and the C-Br bond. astrochem.orgacs.org The presence of these specific absorption bands provides strong evidence for the successful synthesis of the desired compound. nasa.govjsscacs.edu.in

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960 libretexts.org
C=C (Aromatic)Stretching1500 - 1600
C-O (Ether)Stretching1000 - 1300
C-BrStretching500 - 600
This table highlights the key IR absorption regions that would be monitored to confirm the presence of the principal functional groups in the target molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. nih.govnist.gov It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. youtube.com For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. researchgate.net

The molecule will also fragment in a predictable manner under the high-energy conditions of the mass spectrometer. The analysis of these fragment ions can provide valuable information about the structure of the molecule. For example, the loss of a bromine atom or an ethoxy group would result in characteristic fragment peaks, further confirming the identity of the compound. mdpi.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with very high accuracy. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. This technique allows for the detailed analysis of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Furthermore, it reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture.

For derivatives of 1-ethoxynaphthalene (B1581650), X-ray crystallography can elucidate the orientation of the ethoxy and bromomethyl substituents relative to the naphthalene ring system. This information is vital for understanding structure-activity relationships, as the molecular conformation can significantly influence the compound's chemical reactivity and biological interactions.

A representative table of crystallographic data for a related diethoxynaphthalene derivative is presented below to illustrate the type of information obtained from an X-ray diffraction study.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 16.789(7)
α (°) 90
β (°) 101.34(3)
γ (°) 90
Volume (ų) 2578(2)
Z 4

This data is representative and based on a related structure to illustrate the parameters obtained from X-ray crystallography.

Spectrophotometric and Fluorometric Studies for Reaction Kinetics and Interactions

Spectrophotometry and fluorometry are powerful techniques for studying the behavior of compounds in solution, including reaction kinetics and intermolecular interactions. These methods rely on the absorption and emission of light by molecules and can provide a wealth of information about their electronic structure and environment. Naphthalene derivatives are well-known for their fluorescent properties, making them excellent candidates for such studies. nih.gov

Spectrophotometric analysis measures the absorption of light as a function of wavelength. The resulting spectrum is characteristic of the compound's electronic transitions. Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or changes in molar absorptivity (ε), can be used to monitor the progress of a chemical reaction. For instance, the reaction of the bromomethyl group in this compound with a nucleophile would lead to the formation of a new product with a different absorption spectrum, allowing for the determination of reaction rates.

Fluorometric studies involve the measurement of the light emitted by a substance after it has absorbed light. Fluorescence is highly sensitive to the molecule's environment. Factors such as solvent polarity, the presence of quenching agents, and binding to other molecules can significantly affect the fluorescence intensity and the emission spectrum. nih.govmdpi.com This sensitivity makes fluorescence spectroscopy an ideal tool for studying intermolecular interactions. For example, the interaction of a 1-ethoxynaphthalene derivative with a biological macromolecule could be monitored by changes in its fluorescence quantum yield or lifetime. acs.org

The kinetics of reactions involving this compound can be followed by monitoring the change in absorbance or fluorescence over time. By analyzing this data, kinetic parameters such as the rate constant (k) can be determined.

A representative table illustrating the kind of data that can be obtained from fluorometric studies of a naphthalene derivative is shown below.

Solvent Absorption λmax (nm) Emission λmax (nm) Quantum Yield (ΦF)
Cyclohexane2863220.21
Ethanol2883350.18
Acetonitrile2873300.19

This data is representative for a naphthalene derivative and illustrates the influence of the solvent on its photophysical properties.

The study of reaction kinetics and intermolecular interactions using these spectroscopic techniques provides fundamental insights into the chemical behavior of this compound and its derivatives, which is essential for the development of their potential applications. acs.org

Future Research Directions and Emerging Avenues in 3 Bromomethyl 1 Ethoxynaphthalene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For a valuable building block like 3-(bromomethyl)-1-ethoxynaphthalene, developing sustainable and atom-economical synthetic routes is crucial for minimizing environmental impact and improving efficiency.

Traditional methods for the synthesis of functionalized naphthalenes can involve harsh reagents, stoichiometric amounts of toxic promoters, and the generation of significant waste. Future research is focused on overcoming these limitations. One promising avenue is the application of hydrothermal condensation techniques, which utilize high-temperature water as a solvent, eliminating the need for hazardous organic solvents and catalysts. rsc.org While not yet reported for this compound specifically, the successful synthesis of other naphthalene (B1677914) derivatives, such as naphthalene bisimides, through this method highlights its potential. rsc.org

Another key area of development is the use of metal-free synthesis protocols. A recently developed efficient, metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) from naphthalene demonstrates a move away from transition metal catalysts, which can be costly and pose environmental concerns. dergipark.org.trresearchgate.net This approach involves a Birch reduction, in-situ dichlorocarbene (B158193) formation, and subsequent ring-opening of a cyclopropane (B1198618) intermediate. dergipark.org.trresearchgate.net Adapting such modular and low-cost strategies to produce this compound could significantly enhance its accessibility and sustainability.

The concept of "skeletal editing," where atoms within a ring system are transmuted, offers a novel and highly atom-economical approach. nih.govnih.gov For instance, the conversion of isoquinolines to naphthalenes via a nitrogen-to-carbon transmutation using a phosphonium (B103445) ylide provides a direct route to substituted naphthalenes. nih.govnih.gov Applying this logic to a suitably substituted isoquinoline (B145761) precursor could provide a direct and elegant synthesis of the target molecule.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Strategy Key Advantages Potential Challenges for this compound
Hydrothermal Synthesis Eliminates organic solvents and catalysts, high purity products. rsc.org Requires high temperatures and pressures; precursor solubility in water.
Metal-Free Synthesis Avoids toxic and expensive metal catalysts, low cost. dergipark.org.trresearchgate.net May require multi-step sequences; optimization of reaction conditions.
Skeletal Editing High atom economy, novel bond formations. nih.govnih.gov Availability of suitable precursors; control of regioselectivity.

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The reactivity of the bromomethyl group makes this compound an ideal substrate for a wide range of catalytic transformations. Future research will undoubtedly focus on developing novel catalytic systems that offer unprecedented levels of selectivity and efficiency.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to halogenated naphthalenes is well-established. nih.gov However, there is still room for innovation. The development of new phosphine (B1218219) ligands and palladium catalysts, for example, could lead to more efficient and selective coupling reactions of this compound with a broader range of coupling partners. This could facilitate the synthesis of complex polycyclic aromatic compounds and functional materials. nih.gov

Photocatalysis represents another exciting frontier. The use of visible light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. acs.org The development of tailored iridium(III) complexes and binaphthyl cocatalysts has enabled the synthesis of complex heterocycles through energy transfer processes. acs.orgacs.org Such systems could be adapted to activate the C-Br bond in this compound, enabling novel, light-mediated transformations.

Furthermore, the exploration of enzymatic catalysis could provide highly selective methods for the functionalization of the naphthalene core. While not yet applied to this specific molecule, the principles of biocatalysis are increasingly being used to perform complex chemical transformations with high chemo-, regio-, and stereoselectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing is revolutionizing the chemical and pharmaceutical industries. Integrating the synthesis and derivatization of this compound into flow chemistry platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to scale up reactions rapidly. vapourtec.com

Flow chemistry is particularly well-suited for handling reactive intermediates and performing reactions under high pressure or temperature in a controlled manner. vapourtec.com For example, the bromination of a precursor to this compound, a reaction that can be hazardous on a large scale in batch, could be performed safely and efficiently in a flow reactor.

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery of new reactions and the optimization of existing ones. vapourtec.com By systematically varying reaction parameters such as temperature, residence time, and reagent stoichiometry, these platforms can rapidly identify the optimal conditions for the synthesis and subsequent functionalization of this compound. This high-throughput approach can dramatically shorten the development time for new materials and pharmaceutical intermediates derived from this versatile building block.

Expansion of Synthetic Scope to Unprecedented Molecular Architectures

The unique combination of functional groups in this compound makes it a powerful starting material for the synthesis of novel and complex molecular architectures. Future research will likely focus on leveraging its reactivity to access previously unattainable structures.

The bromomethyl group is a versatile handle for introducing a wide variety of substituents through nucleophilic substitution reactions. This allows for the straightforward synthesis of ethers, esters, amines, and other functionalized derivatives. These derivatives can then serve as monomers for the synthesis of novel polymers with tailored electronic and optical properties.

Furthermore, the naphthalene core can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. wikipedia.org While naphthalene itself is a relatively stable diene, the electron-donating ethoxy group in this compound could enhance its reactivity, opening up new possibilities for the synthesis of complex, three-dimensional molecules. Research into the synthesis of functionalized naphthalene diimides has shown that the electronic properties of the naphthalene core can be significantly modulated by substituents, which in turn influences their application in organic electronics. capes.gov.brnih.gov

The development of tandem reactions, where multiple bond-forming events occur in a single pot, will also be crucial for expanding the synthetic utility of this compound. For example, a domino reaction involving the in situ formation of an acetal (B89532) followed by an intramolecular heteroalkyne metathesis/annulation has been used to synthesize substituted naphthyl ketones, showcasing the potential for complex transformations starting from simpler naphthalene precursors. acs.org

Table 2: Potential Applications of Novel Architectures from this compound

Molecular Architecture Potential Application Area Key Synthetic Challenge
Functional Polymers Organic electronics, sensors Control of polymerization and material properties
Polycyclic Aromatic Systems Advanced materials, molecular probes Overcoming the aromaticity of the naphthalene core
Complex Heterocycles Pharmaceuticals, agrochemicals rasayanjournal.co.in Development of novel tandem reaction sequences

Bio-inspired Chemical Transformations and Biomimetic Synthesis Strategies

Nature often provides the inspiration for the development of new chemical transformations. Bio-inspired and biomimetic synthesis strategies aim to mimic the efficiency and selectivity of enzymatic processes to create complex molecules.

One area of interest is the use of biomimetic targeting strategies for the development of new therapeutic and diagnostic agents. nih.gov For example, by attaching this compound to a biomolecule, such as a peptide or an aptamer, it could be possible to create targeted drug delivery systems or imaging agents. nih.gov The naphthalene moiety itself is found in many natural products and biologically active compounds, suggesting that derivatives of this compound could have interesting pharmacological properties. lifechemicals.com

Furthermore, the study of how organisms synthesize complex naphthalene-derived natural products can provide valuable insights for the development of new synthetic methods. nih.gov For instance, understanding the enzymatic pathways for the regioselective oxidation of naphthalene derivatives could lead to the development of new catalysts that can selectively functionalize the naphthalene core of this compound. nih.gov This would provide access to a wider range of derivatives with potentially useful biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.